5-Bromo-3-(difluoromethoxy)-2-methoxypyridine

Lipophilicity ADME Physicochemical Properties

Sourcing building blocks with non-interchangeable substitution patterns is a common bottleneck. 5-Bromo-3-(difluoromethoxy)-2-methoxypyridine (CAS 1241752-50-0) solves this with its unique 5-Br, 3-OCHF₂, 2-OCH₃ arrangement-a scaffold distinct from de-bromo (CAS 1241752-47-5) or difluoromethyl (CAS 1254123-51-7) analogs. - Enables rapid modular library synthesis via Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira) at the 5-position. - 3-OCHF₂ group confers enhanced metabolic stability and tunable lipophilicity, a privileged motif in drug and agrochemical discovery. - Available at ≥98% purity for consistent SAR exploration and chemical probe synthesis.

Molecular Formula C7H6BrF2NO2
Molecular Weight 254.031
CAS No. 1241752-50-0
Cat. No. B567786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-(difluoromethoxy)-2-methoxypyridine
CAS1241752-50-0
Synonyms5-broMo-3-(difluoroMethoxy)-2-Methoxypyridine
Molecular FormulaC7H6BrF2NO2
Molecular Weight254.031
Structural Identifiers
SMILESCOC1=C(C=C(C=N1)Br)OC(F)F
InChIInChI=1S/C7H6BrF2NO2/c1-12-6-5(13-7(9)10)2-4(8)3-11-6/h2-3,7H,1H3
InChIKeyAGOPDRCQDFHIMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-(difluoromethoxy)-2-methoxypyridine CAS 1241752-50-0: Procurement-Ready Fluorinated Pyridine Building Block


5-Bromo-3-(difluoromethoxy)-2-methoxypyridine (CAS 1241752-50-0) is a tri-substituted pyridine building block with the molecular formula C₇H₆BrF₂NO₂ and a molecular weight of 254.03 g/mol [1]. It incorporates a bromine atom at the 5-position, a difluoromethoxy (-OCHF₂) group at the 3-position, and a methoxy (-OCH₃) group at the 2-position on the pyridine core . This compound is commercially available at purities of 95–98% from multiple established chemical suppliers . The difluoromethoxy moiety, a privileged fluorinated motif in medicinal chemistry, confers enhanced metabolic stability and tunable lipophilicity relative to non-fluorinated analogs [2].

Why 5-Bromo-3-(difluoromethoxy)-2-methoxypyridine Cannot Be Interchanged with Superficially Similar Pyridine Analogs


This compound's value lies in the specific and non-interchangeable arrangement of three distinct substituents (5-Br, 3-OCHF₂, 2-OCH₃) on the pyridine ring. Substitution with the de-bromo analog, 3-(difluoromethoxy)-2-methoxypyridine (CAS 1241752-47-5), eliminates the critical 5-bromo synthetic handle essential for downstream cross-coupling diversification [1]. Replacing the -OCHF₂ group with a -CF₂H (difluoromethyl) group, as in 5-bromo-3-(difluoromethyl)-2-methoxypyridine (CAS 1254123-51-7), alters molecular polarity, hydrogen-bond acceptor capacity, and steric profile, resulting in different LogP values and potential off-target interactions . Relocating the difluoromethoxy group to alternative ring positions—e.g., 5-bromo-2-(difluoromethoxy)pyridine (CAS 899452-26-7)—produces a compound with a distinct substitution pattern and therefore divergent regioselectivity and physicochemical properties [2]. These modifications are not generic substitutions; each alters the molecule's physicochemical fingerprint and synthetic utility in ways that cannot be compensated for by simple formulation or process adjustments.

Product-Specific Quantitative Evidence for 5-Bromo-3-(difluoromethoxy)-2-methoxypyridine vs. Structural Analogs


LogP Comparison: Target Compound vs. Non-Brominated Analog

The presence of the 5-bromo substituent in the target compound increases lipophilicity relative to the non-brominated analog 3-(difluoromethoxy)-2-methoxypyridine. The target compound exhibits a calculated LogP of 2.4541 , whereas the de-bromo analog has a molecular weight of 175.13 g/mol and lacks the hydrophobic bromine contribution [1]. This LogP difference directly influences membrane permeability and bioavailability predictions in drug discovery campaigns.

Lipophilicity ADME Physicochemical Properties

Hydrogen Bond Acceptor Count: Target Compound vs. -CF₂H Analog

The difluoromethoxy (-OCHF₂) group in the target compound provides an additional hydrogen bond acceptor (HBA) relative to the difluoromethyl (-CF₂H) analog. The target compound has a hydrogen bond acceptor count of 3 , whereas 5-bromo-3-(difluoromethyl)-2-methoxypyridine (CAS 1254123-51-7) has a hydrogen bond acceptor count of 4 [1]. This difference arises from the ether oxygen in -OCHF₂ versus the direct carbon-fluorine bonds in -CF₂H, affecting molecular recognition and binding interactions.

Molecular Recognition Ligand Efficiency Physicochemical Properties

Synthetic Handle Availability: Bromine at 5-Position Enables Cross-Coupling vs. Non-Halogenated Scaffolds

The bromine atom at the 5-position of the pyridine ring provides a robust synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling modular diversification of the scaffold. In contrast, the non-brominated analog 3-(difluoromethoxy)-2-methoxypyridine (CAS 1241752-47-5) lacks this reactive site and requires additional functionalization steps to introduce a coupling partner [1]. This bromine handle allows the target compound to serve as a late-stage diversification intermediate in drug discovery and agrochemical development programs .

Cross-Coupling Suzuki-Miyaura Medicinal Chemistry

Commercial Availability and Purity Grade: Multi-Supplier Sourcing vs. Single-Source Analogs

5-Bromo-3-(difluoromethoxy)-2-methoxypyridine is available from multiple established chemical suppliers at purities ranging from 95% to 98% , with catalog listings including AKSci (95%), AChemBlock (95%), and ChemScene (98%). In contrast, the regioisomeric analog 5-bromo-2-(difluoromethoxy)pyridine (CAS 899452-26-7) has limited commercial availability and fewer documented supplier sources [1]. The multi-supplier status of the target compound reduces supply chain risk and provides competitive pricing options for procurement.

Supply Chain Procurement Quality Control

Topological Polar Surface Area (TPSA) Comparison: Target Compound vs. -CF₂H Analog

The topological polar surface area (TPSA) differs between the -OCHF₂-containing target compound and the -CF₂H analog, reflecting the distinct polarity contributions of the difluoromethoxy ether oxygen versus the difluoromethyl carbon. The target compound has a TPSA of 31.35 Ų , while 5-bromo-3-(difluoromethyl)-2-methoxypyridine (CAS 1254123-51-7) has a TPSA of 22.1 Ų [1]. This 9.25 Ų difference indicates the target compound is more polar, which may influence solubility and membrane permeability profiles.

Drug-likeness Oral Bioavailability Physicochemical Properties

Procurement-Driven Application Scenarios for 5-Bromo-3-(difluoromethoxy)-2-methoxypyridine in Research and Development


Medicinal Chemistry: Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling

The 5-bromo substituent enables rapid modular library synthesis through palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) . The target compound can serve as a versatile core scaffold for generating diverse analog series in drug discovery programs targeting kinases, GPCRs, or ion channels where fluorinated pyridines are privileged pharmacophores. The difluoromethoxy group at the 3-position, combined with the 2-methoxy substituent, provides a unique electronic and steric environment that can be tuned through cross-coupling at the 5-position, enabling systematic SAR exploration .

Agrochemical Intermediate: Fluorinated Pyridine Scaffold for Crop Protection Agents

Fluorinated pyridine derivatives are established building blocks in the synthesis of insecticides, herbicides, and fungicides. The target compound, with its 5-bromo synthetic handle and 3-difluoromethoxy group, is structurally aligned with intermediates used in the development of diamide insecticides and other crop protection agents [1]. The difluoromethoxy group enhances metabolic stability and lipophilicity in target organisms, a property well-documented for fluorinated agrochemical active ingredients [2].

Chemical Biology: Probe Synthesis and Target Identification

The combination of a reactive bromine coupling site and the metabolically stable difluoromethoxy group makes this compound suitable for synthesizing chemical probes. The 5-bromo position can be functionalized with affinity tags (biotin), fluorescent reporters, or photoaffinity labels while preserving the core pharmacophore defined by the 3-OCHF₂ and 2-OCH₃ groups . This enables target identification and mechanism-of-action studies in both pharmaceutical and agrochemical research contexts .

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